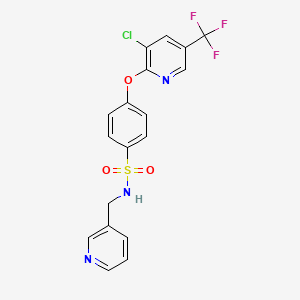

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-pyridinylmethyl)benzenesulfonamide

Description

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine-substituted benzenesulfonamide core. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridinyl ether linkage and an N-(3-pyridinylmethyl) substituent. This compound is of interest in medicinal chemistry due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the sulfonamide moiety, a common pharmacophore in enzyme inhibitors .

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O3S/c19-16-8-13(18(20,21)22)11-24-17(16)28-14-3-5-15(6-4-14)29(26,27)25-10-12-2-1-7-23-9-12/h1-9,11,25H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUSLSPGQQTTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-pyridinylmethyl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 323.1 g/mol. The structure features a benzenesulfonamide core substituted with a pyridine moiety and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClF₃N₂O₂S |

| Molecular Weight | 323.1 g/mol |

| CAS Number | 338775-57-8 |

| Density | 1.517 g/cm³ |

| Melting Point | 90-92 °C |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. It has been shown to interact with targets such as kinases and other signaling pathways that are crucial in cancer progression and inflammatory responses.

Antitumor Activity

Research indicates that the compound exhibits antitumor properties, particularly against certain cancer cell lines. For instance, studies have demonstrated that it effectively inhibits cell proliferation in breast cancer models, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in malignant cells, likely through the modulation of key signaling pathways involved in cell survival and death.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, which can be beneficial in treating conditions characterized by excessive inflammation. Its action may involve the inhibition of pro-inflammatory cytokines and the modulation of immune responses.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, the compound has shown antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections or as an adjunct therapy in cancer patients who are immunocompromised.

Case Studies

- Case Study on Antitumor Efficacy : A study involving MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis compared to untreated controls. The combination of this compound with conventional chemotherapeutics like doxorubicin enhanced the overall cytotoxic effect, indicating a possible synergistic relationship.

- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 levels significantly, demonstrating its potential utility in inflammatory diseases.

- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and sulfonamide groups have been explored to enhance potency and selectivity against specific targets. For example:

- Trifluoromethyl Group : This substituent increases lipophilicity and may enhance binding affinity to target proteins.

- Pyridine Derivatives : Variations in the pyridine ring can significantly alter pharmacokinetic properties and biological efficacy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Functional Implications

Linkage Type: The target compound’s ether linkage () offers greater hydrolytic stability compared to the sulfanyl linkage in ’s analog, which may be more susceptible to oxidation . Sulfonamide vs.

The trifluoromethyl group (common across all analogs) contributes to high lipophilicity, influencing membrane permeability and metabolic resistance .

Molecular Weight and Complexity :

- The target compound (MW ~487.84) is moderately sized compared to simpler analogs like ’s compound (MW ~357.71), which lacks the pyridinylmethyl group. Conversely, ’s derivative (MW ~592.92) has a bulkier structure, likely affecting pharmacokinetics .

Q & A

Basic: What are the recommended synthetic routes for 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-pyridinylmethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. Key steps include:

- Nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and a benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridinyloxy-sulfonamide backbone .

- Mannich-type alkylation or reductive amination to introduce the 3-pyridinylmethyl group, using NaBH₃CN or similar reducing agents in anhydrous THF .

- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and crystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can researchers optimize the reaction yield of nucleophilic substitution steps in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyridinol oxygen .

- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate biphasic reactions .

- Temperature control : Reactions performed at 80–100°C improve kinetics while avoiding decomposition .

- Stoichiometric ratios : A 1.2:1 molar excess of the sulfonyl chloride derivative ensures complete conversion of the pyridinol intermediate .

- Real-time monitoring : Employ in situ FTIR or HPLC-MS to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridinyloxy linkage (δ ~8.2–8.5 ppm for pyridine protons) and sulfonamide formation (δ ~3.8 ppm for –CH₂–N–) .

- IR spectroscopy : Identify sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1140 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 472.2 ± 0.5) using C18 columns with acetonitrile/0.1% formic acid gradients .

- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of the trifluoromethyl group on molecular conformation .

Advanced: What computational methods support the analysis of this compound's interaction with bacterial enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to acps-pptase enzymes, focusing on the sulfonamide’s hydrogen bonding with Ser-148 and the pyridine’s hydrophobic interactions with Leu-92 .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes, particularly the role of the trifluoromethyl group in desolvation penalties .

- QSAR studies : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to guide structural modifications .

Advanced: How to address contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer:

Contradictions may arise from:

- Assay conditions : Standardize pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and temperature (37°C) to minimize variability .

- Enzyme source : Use recombinant acps-pptase from E. coli BL21(DE3) to ensure consistency, as isoforms from wild-type strains may differ in activity .

- Orthogonal assays : Validate inhibition via fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

- Negative controls : Include known inhibitors (e.g., fosmidomycin) to calibrate assay sensitivity .

Basic: What are the primary biochemical targets hypothesized for this sulfonamide derivative?

Methodological Answer:

- Bacterial acps-pptase : The sulfonamide moiety mimics the natural phosphopantetheine substrate, competitively inhibiting post-translational modification of acyl carrier proteins essential for fatty acid biosynthesis .

- Human carbonic anhydrase IX (hCA IX) : The trifluoromethyl-pyridine group may exhibit off-target binding to zinc-containing active sites, requiring selectivity profiling via radiometric assays .

Advanced: What strategies are effective in modifying the pyridine and sulfonamide moieties to enhance target selectivity?

Methodological Answer:

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., –NO₂ at C-4) to modulate π-π stacking with enzyme aromatic residues. Compare IC₅₀ values against wild-type and mutant enzymes .

- Sulfonamide bioisosteres : Replace –SO₂NH– with –PO₂NH– or tetrazoles to evaluate steric/electronic effects on binding kinetics .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade acps-pptase selectively .

Basic: What stability considerations are crucial for handling this compound under experimental conditions?

Methodological Answer:

- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation of the sulfonamide group .

- Solution stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid hydrolysis; confirm stability via HPLC-MS .

- Inert atmosphere : Conduct reactions under N₂ or Ar to protect the trifluoromethyl group from nucleophilic attack by moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.